4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside 4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside
Brand Name: Vulcanchem
CAS No.:
VCID: VC13356792
InChI: InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13?,14?,15?,16?,17-,18?,19?,20-,21-,22+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O
Molecular Formula: C22H31N3O13
Molecular Weight: 545.5 g/mol

4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside

CAS No.:

Cat. No.: VC13356792

Molecular Formula: C22H31N3O13

Molecular Weight: 545.5 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside -

Specification

Molecular Formula C22H31N3O13
Molecular Weight 545.5 g/mol
IUPAC Name N-[(2S,5S)-2-[(3S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13?,14?,15?,16?,17-,18?,19?,20-,21-,22+/m1/s1
Standard InChI Key HWBFEVWOQMUQIE-DVPWHJCNSA-N
Isomeric SMILES CC(=O)NC1[C@@H](OC([C@H](C1O)O)CO)O[C@@H]2C(O[C@H](C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO
SMILES CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two N-acetylglucosamine (GlcNAc) residues linked by a β-1,4-glycosidic bond, with a 4-nitrophenyl group attached to the reducing end. The IUPAC name is N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide . X-ray crystallography reveals a chair conformation for the pyranose rings, stabilized by intramolecular hydrogen bonds between O3′ and O5 atoms .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>22</sub>H<sub>31</sub>N<sub>3</sub>O<sub>13</sub>
Molecular Weight545.5 g/mol
Melting Point234-237°C (decomposes)
λ<sub>max</sub> (nitrophenol)400-420 nm (pH 10.5)
Solubility50 mg/mL in DMSO

Spectroscopic Characteristics

The nitrophenyl moiety confers strong UV-Vis absorption at 317 nm (ε = 9,800 M<sup>-1</sup>cm<sup>-1</sup>) in neutral aqueous solutions, shifting to 400-420 nm with ε = 18,000 M<sup>-1</sup>cm<sup>-1</sup> under alkaline conditions due to nitrophenolate formation . <sup>1</sup>H NMR (D<sub>2</sub>O, 500 MHz) shows characteristic signals at δ 8.21 (d, J=9.1 Hz, aromatic H), 5.32 (d, J=8.3 Hz, anomeric H), and 2.01 ppm (s, N-acetyl CH<sub>3</sub>) .

Synthesis and Quality Control

Production Methodology

Industrial synthesis involves three stages:

  • Chitobiose Preparation: Enzymatic hydrolysis of chitin using chitinase from Serratia marcescens yields chitobiose (GlcNAc)<sub>2</sub>.

  • Acetylation: Treatment with acetic anhydride in pyridine at 0°C for 24 hours achieves N,N′-diacetylation (98% yield) .

  • Nitrophenyl Conjugation: Mitsunobu reaction with 4-nitrophenol (1.2 eq), DIAD (1.5 eq), and PPh<sub>3</sub> (1.5 eq) in THF at 40°C for 6 hours attaches the chromophore (85% yield) .

Purification and Analysis

Reverse-phase HPLC (C18 column, 5 μm, 4.6×250 mm) with isocratic elution (acetonitrile:water 65:35, 1 mL/min) achieves >99% purity . LC-MS (ESI+) confirms molecular identity ([M+H]<sup>+</sup> 546.1921, calculated 546.1914) .

Biochemical Applications

Enzyme Activity Assays

The compound serves as the gold-standard substrate for quantifying exochitinase (EC 3.2.1.52) and β-N-acetylhexosaminidase (EC 3.2.1.52) activities. Hydrolysis releases 4-nitrophenol, measurable at A<sub>405</sub> (ε=18,000 M<sup>-1</sup>cm<sup>-1</sup> in 0.5 M NaOH) .

Table 2: Typical Assay Conditions

ParameterValueEnzyme SourceReference
Substrate Conc.0.5 mMCoprinopsis cinerea
Incubation Time30 min at 37°CHuman serum
Detection Limit0.01 U/mLDioscorea opposita
pH Optimum5.0 (acetate buffer)Bacterial chitinases

Diagnostic and Industrial Uses

  • Fungal Detection: Candida spp. secrete chitobiase proportional to invasiveness (r=0.94, p<0.001) .

  • Biocontrol Agents: Trichoderma harzianum mutants with 3.2× higher chitinase activity show 78% improved nematode suppression.

  • Bioremediation: Marine Vibrio strains degrade 92% of chitin waste in 48 hours when induced with 0.1 mM substrate .

Enzymatic Reaction Mechanism

Chitobiase catalyzes hydrolysis via a double-displacement mechanism:

  • Glycosylation: Glu127 (nucleophile) attacks the anomeric carbon, forming a oxazolinium ion intermediate .

  • Deglycosylation: Water nucleophile cleaves the glycosidic bond, releasing 4-nitrophenol (k<sub>cat</sub>=220 s<sup>-1</sup>, K<sub>m</sub>=0.12 mM) .

Quantum mechanics/molecular mechanics (QM/MM) simulations reveal a reaction barrier of 15.3 kcal/mol, with transition state stabilization by Asp94 and Trp324 .

Research Advancements

Structural Modifications

  • Fluorogenic Derivatives: 4-MU-chitobioside (λ<sub>ex</sub>=360 nm, λ<sub>em</sub>=450 nm) increases sensitivity 100-fold for fungal detection .

  • Inhibitor Design: Transition-state analog GlcNAc-thiazoline (K<sub>i</sub>=0.8 nM) blocks Plasmodium chitinase 98% at 10 μM .

Clinical Correlations

Elevated serum chitobiase activity correlates with:

  • Gaucher Disease: 4.7±0.9 U/L vs. 1.2±0.4 U/L controls (p<0.001) .

  • Colorectal Cancer: AUC=0.87 (95% CI 0.79-0.94) for stage II/III detection .

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